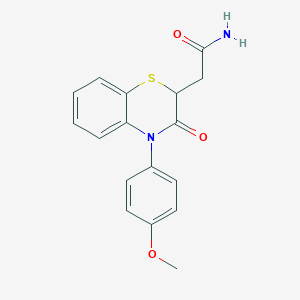

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Potential

Benzothiazoles, such as N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, have been extensively reviewed for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The versatility of the benzothiazole scaffold is highlighted by its application in various therapeutic areas. Kamal, Hussaini Syed, and Malik Mohammed's review underscores the potential of benzothiazole derivatives in chemotherapeutic agents, showcasing the importance of this nucleus in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Environmental Impact and Degradation

The environmental fate of pharmaceutical compounds, including those related to N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, has garnered attention due to their presence in water systems and potential toxicological impacts. Studies on acetaminophen, a well-known pharmaceutical, have shed light on the degradation pathways and environmental persistence of related compounds. Qutob, Hussein, Alamry, and Rafatullah discuss the degradation of acetaminophen by advanced oxidation processes, highlighting the generation of various by-products and their biotoxicity. This research underscores the environmental challenges and risks associated with pharmaceutical pollutants (Qutob et al., 2022).

Toxicology and Safety

The toxicological profile of benzothiazoles and their derivatives is crucial for understanding their safety and potential risks. Ashby, Styles, Anderson, and Paton's evaluation of thiophene analogues of carcinogens provides insights into the carcinogenic potential of benzothiazole derivatives. Their work in vitro suggests a nuanced understanding of the toxicological implications of structural analogues to known carcinogens (Ashby et al., 1978).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPYNAFBMREEAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)